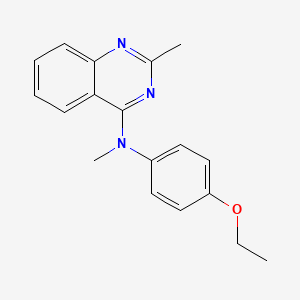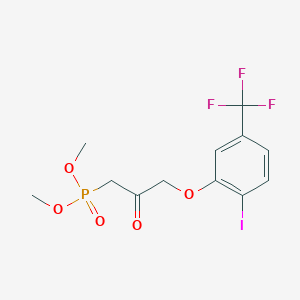
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydro-1,5-naphthyridine core. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a trifluoromethyl-substituted ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
化学反応の分析
Types of Reactions: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Sodium methoxide, lithium aluminum hydride, tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of novel materials with unique chemical properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyridine
Uniqueness: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
1356109-52-8 |
|---|---|
分子式 |
C16H15F3N2 |
分子量 |
292.30 g/mol |
IUPAC名 |
1-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-9-8-14-13(20-15)7-4-10-21(14)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2 |
InChIキー |
PVXOALXNOAWEBU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=N2)C(F)(F)F)N(C1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)



![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)





![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)



